molecular formula C8H5ClF2O B1421174 4'-Chloro-2',6'-difluoroacetophenone CAS No. 1017777-45-5

4'-Chloro-2',6'-difluoroacetophenone

Cat. No. B1421174
M. Wt: 190.57 g/mol
InChI Key: VEZAUYYYYPJSKR-UHFFFAOYSA-N
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Description

4’-Chloro-2’,6’-difluoroacetophenone, also known as CDA, is a chemical compound with the molecular formula C8H5ClF2O and a molecular weight of 190.58 . It is commonly used in various fields of research and industry.


Molecular Structure Analysis

The InChI code for 4’-Chloro-2’,6’-difluoroacetophenone is 1S/C8H5ClF2O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 . This indicates that the compound consists of a benzene ring with chlorine and fluorine substituents, and a ketone functional group.


Physical And Chemical Properties Analysis

4’-Chloro-2’,6’-difluoroacetophenone is a liquid at ambient temperature .

Scientific Research Applications

Chemical Synthesis and Reactivity

4'-Chloro-2',6'-difluoroacetophenone has been used as a precursor in various chemical syntheses and reactions. It serves as a difluorocarbene reagent, reacting with phenol derivatives to produce aryl difluoromethyl ethers, offering an environmentally friendly alternative to other difluoromethylating approaches (Zhang, Zheng, & Hu, 2006). Its reactivity has also been highlighted in the presence of a hexahydride−osmium complex, showing selective C−H activation of ortho-CH bonds in aromatic ketones (Barrio, Castarlenas, Esteruelas, Lledós, Maseras, & Oñate, 2001).

Spectroscopic Studies

Spectroscopic studies, specifically FT-IR and FT-Raman, have been conducted on molecules like 4-chloro-2-bromoacetophenone to understand their structural and spectroscopic data. Such studies shed light on the vibrational frequencies and geometric parameters of these molecules, providing insights into the effects of halogen presence on molecular properties (Ramalingam, Anbusrinivasan, & Periandy, 2011).

Fluorescence Sensing

In the field of fluorescence sensing, a class of ratiometric Zn(2+) sensors, known as rhodafluor, has been developed using 4'-Chloro-2',6'-difluoroacetophenone derivatives. These sensors exhibit significant changes in quantum yield upon binding with Zn(2+), providing a potential tool for biological applications (Burdette & Lippard, 2002).

Polymer and Material Science

This compound has also found application in the synthesis of novel polymers with enhanced thermal stability and desirable electronic properties. For instance, asymmetric trifluoromethylated aromatic diamines derived from 4'-Chloro-2',6'-difluoroacetophenone have been used to produce polyimides with good thermal stability, solubility, and low dielectric constants, relevant in electronic and aerospace industries (Bu, Zhang, Li, Li, Gong, & Yang, 2011).

Reaction Analysis and Mechanism Studies

In-depth studies on the reaction mechanisms and structural elucidation of compounds involving 4'-Chloro-2',6'-difluoroacetophenone have been conducted. These studies include analyzing the reaction mechanisms, spectral properties, and understanding the influence of substituents on reaction outcomes, enriching our knowledge of organic chemistry and reaction dynamics (Ashmore, Bishop, Craig, & Scudder, 2007).

Safety And Hazards

4’-Chloro-2’,6’-difluoroacetophenone is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(4-chloro-2,6-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZAUYYYYPJSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674002
Record name 1-(4-Chloro-2,6-difluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-2',6'-difluoroacetophenone

CAS RN

1017777-45-5
Record name 1-(4-Chloro-2,6-difluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017777-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-2,6-difluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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